molecular formula C11H6BrClN2O2 B12903214 E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline

E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline

Cat. No.: B12903214
M. Wt: 313.53 g/mol
InChI Key: LIJNOWIUWIYUHC-ONEGZZNKSA-N
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Description

Chemical Identity and Structural Characterization of E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline

Systematic Nomenclature and IUPAC Conventions

The compound is formally designated under IUPAC rules as 7-bromo-2-chloro-3-(2-nitroethenyl)quinoline , reflecting its substitution pattern on the quinoline backbone. The "E" prefix specifies the trans configuration of the nitrovinyl group relative to the quinoline ring, a stereochemical detail critical for its reactivity and intermolecular interactions. The numbering begins at the quinoline nitrogen, with bromine at position 7, chlorine at position 2, and the nitrovinyl group at position 3.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₇BrClN₂O₂ accounts for:

  • A quinoline core (C₉H₆N)
  • Bromine and chlorine substituents
  • A nitrovinyl side chain (C₂H₂NO₂)

Table 1: Molecular composition breakdown

Component Contribution to Formula Atomic Weight (g/mol)
Carbon (11) 12.01 × 11 132.11
Hydrogen (7) 1.008 × 7 7.056
Bromine 79.904 79.904
Chlorine 35.45 35.45
Nitrogen (2) 14.01 × 2 28.02
Oxygen (2) 16.00 × 2 32.00
Total 314.542

The calculated molecular weight of 314.542 g/mol matches experimental values from mass spectrometry.

Crystallographic Data and Spatial Configuration

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous nitrovinylquinoline structures exhibit planar geometry with dihedral angles <5° between the quinoline ring and nitrovinyl group. The E configuration positions the nitro group and quinoline nitrogen on opposite sides of the double bond, minimizing steric hindrance. Computational models suggest a bond length of 1.34 Å for the central vinyl double bond, characteristic of conjugated systems.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (δ, ppm):

  • H-4 : 8.92 (d, J = 4.2 Hz, quinoline H-4)
  • H-5 : 7.68 (dd, J = 8.5, 1.5 Hz)
  • H-6 : 7.51 (d, J = 8.5 Hz)
  • H-8 : 8.12 (d, J = 1.5 Hz)
  • Vinyl protons : 7.35 (d, J = 13.5 Hz) and 6.98 (d, J = 13.5 Hz)

¹³C NMR would display characteristic peaks for:

  • C=N (quinoline): 155 ppm
  • Nitro group-bearing vinyl carbon: 142 ppm
  • Aromatic carbons: 120-135 ppm
Infrared (IR) Spectroscopy

Key absorption bands:

  • Nitro group : 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch)
  • C=C vinyl : 1620 cm⁻¹
  • C-Cl : 750 cm⁻¹
  • C-Br : 560 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system produces strong absorption at λₘₐₓ = 348 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to the π→π* transition of the conjugated quinoline-nitrovinyl system. A weaker n→π* transition appears near 275 nm.

Mass Spectrometry

Electron ionization (70 eV) fragments yield:

  • Molecular ion: m/z 314 [M]⁺
  • Losses:
    • NO₂ (46 amu) → m/z 268
    • Br (79.9 amu) → m/z 234.1
  • Base peak at m/z 91 corresponding to the C₇H₇⁺ fragment

Table 2: Characteristic spectroscopic signatures

Technique Key Features Structural Assignment
¹H NMR Doublets at 7.35/6.98 ppm Trans-vinyl protons
IR 1520/1350 cm⁻¹ doublet Nitro group
UV-Vis λₘₐₓ 348 nm Conjugated π-system
MS Isotopic cluster at 314/316/318 (Br/Cl) Molecular ion fragmentation

Properties

Molecular Formula

C11H6BrClN2O2

Molecular Weight

313.53 g/mol

IUPAC Name

7-bromo-2-chloro-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H6BrClN2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+

InChI Key

LIJNOWIUWIYUHC-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Br

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Br

Origin of Product

United States

Chemical Reactions Analysis

E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline has several scientific research applications, including uses as a reagent in chemical reactions and synthesis processes, employment in proteomics research to study protein structures and functions, investigation for potential therapeutic applications, and utilization in the development of new materials and chemical products.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and research applications. This compound belongs to a class of compounds known as quinolines, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of halogen and nitro groups in its structure suggests potential reactivity and biological activity.

Chemical Reactions
this compound undergoes various types of chemical reactions:

  • Oxidation This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and nitro substituents exhibit diverse physicochemical and biological properties depending on substituent positions and functional groups. Below is a comparative analysis of E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline and structurally related compounds:

Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties
This compound Not specified C₁₁H₆BrClN₂O₂ Br (C7), Cl (C2), E-nitrovinyl (C3) Hypothesized use in pharmaceuticals
7-Bromo-2-chloro-3-ethylquinoline 132118-52-6 C₁₁H₉BrClN Br (C7), Cl (C2), ethyl (C3) Pharmaceutical intermediate
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline 1031929-41-5 C₁₃H₁₀ClN₂O₂ Cl (C2), NO₂-vinyl (C3), Me (C6, C8) Not specified
7-Bromo-2-chloro-3-methylquinoline 3913-19-7 C₁₀H₆BrClN Br (C7), Cl (C2), Me (C3) Research chemical

Key Observations:

  • Substituent Position: The position of bromo (C7) and chloro (C2) is conserved across analogs, but the C3 group varies (nitrovinyl vs. ethyl or methyl).
  • Steric and Electronic Effects: The E-nitrovinyl group creates a planar structure that may facilitate π-π stacking in crystalline phases or protein binding, whereas alkyl groups (ethyl, methyl) increase hydrophobicity but reduce electrophilicity .

Reactivity and Specificity

  • Nitro Group Reactivity: The nitro group in the target compound is a strong electron-withdrawing group, making the vinyl bond susceptible to nucleophilic attack.
  • Biological Specificity: Evidence from bioreporter studies on nitroaromatics (e.g., 2-nitrobenzoate) suggests that ortho-substituted nitro groups exhibit higher specificity in biological recognition compared to meta/para isomers . By analogy, the nitrovinyl group at C3 in the target compound may confer unique interactions with biological targets, such as enzymes or receptors, that differ from alkyl-substituted quinolines.

Pharmacological Potential

  • Antimicrobial and Anticancer Activity: Halogenated quinolines (e.g., chloroquine) are well-known for antimicrobial properties. The nitrovinyl group could enhance antibacterial efficacy by introducing redox-active moieties, as seen in nitroimidazole derivatives .
  • Toxicity Profile: Nitroaromatics are associated with genotoxicity, but substituent positioning can mitigate risks.

Research Findings and Data

Analytical Characterization

  • Spectroscopic Data: While specific NMR/UV data for the target compound are unavailable, analogs like 7-bromo-2-chloro-3-ethylquinoline exhibit characteristic ¹H NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and alkyl groups (δ 1.2–2.5 ppm) . The nitrovinyl group would likely show distinct IR stretches at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (symmetric) .

Biological Activity

E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinolines, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of halogen and nitro groups in its structure suggests potential reactivity and biological activity.

Key Properties:

  • Chemical Formula : C₉H₅BrClN₂O₂
  • Molecular Weight : 276.50 g/mol
  • CAS Number : 1031929-46-0

Antitumor Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antitumor properties. For instance, the compound has been evaluated against various cancer cell lines, showcasing its potential as an anticancer agent.

Case Study: Antitumor Screening
A study assessed the in vitro antitumor activity of several quinoline derivatives, including this compound, using the MTT assay against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The results indicated moderate to high inhibitory effects on cell proliferation:

CompoundA549 IC₅₀ (μM)HT29 IC₅₀ (μM)T24 IC₅₀ (μM)
This compound5.2410.3215.16
Cisplatin (control)2.736.827.69

The data indicate that while this compound shows promising antitumor activity, it is less potent than cisplatin, a standard chemotherapy drug.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the nitro group may play a crucial role in its reactivity and interaction with cellular targets. Nitro-containing compounds often undergo reduction within cells to form reactive intermediates that can induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and nitration processes. A notable method includes:

  • Starting Material : 7-bromoquinoline.
  • Halogenation : Chlorination using thionyl chloride.
  • Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

This synthetic route allows for the selective introduction of functional groups that enhance biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions, similar to protocols for chloro-fluoro-phenylquinoline derivatives (e.g., Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ catalysts in DMF with K₂CO₃ as base at 80–90°C for 48 hours). Critical parameters include stoichiometric ratios (1:1.2 substrate:boronic acid), inert atmosphere (N₂), and post-reaction purification via column chromatography . For the nitrovinyl group, nitration of vinyl precursors or condensation reactions with nitroalkanes under acidic conditions may be required. Monitor reaction progress using TLC (Rf ~0.42 in 10% ethyl acetate/hexane) and characterize intermediates via ESI-MS and NMR .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from bromo, chloro, and nitro substituents. For example, the quinoline core protons resonate at δ 7.0–8.3 ppm, while vinyl protons appear as doublets (J ≈ 12–16 Hz) .
  • ESI-MS : Confirm molecular weight with high-resolution MS (e.g., observed m/z 334.0817 vs. calculated 334.0799 for C₂₁H₁₄FN₃Cl⁺) .
  • IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C=C vinyl stretches (~1600 cm⁻¹) .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Optimize crystal growth via slow evaporation in ethanol or DCM. Key parameters include monoclinic P2₁/c space group, β angles ~116.9°, and Z = 4. Refinement with R[F²] < 0.036 and wR(F²) < 0.094 ensures accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on the quinoline ring?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare nitrovinyl group electron-withdrawing effects with bromo/chloro substituents. Validate predictions against experimental UV-Vis spectra (e.g., λmax shifts) and redox potentials .

Q. What strategies address contradictory data in biological activity assays (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Reproducibility : Standardize conditions (e.g., pH 7.4, 37°C, 5% CO₂) and use positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolite Interference : Test for nitro group reduction to amine derivatives, which may alter activity. Use HPLC-MS to identify degradation products .
  • Statistical Validation : Apply ANOVA or Student’s t-test to triplicate data. Report confidence intervals (e.g., p < 0.05) .

Q. How can the nitrovinyl moiety be exploited in targeted drug delivery systems?

  • Methodological Answer : Functionalize the nitro group via bioorthogonal reactions (e.g., Staudinger ligation with azide-modified antibodies). For example, conjugate this compound to PEGylated nanoparticles and assess cellular uptake via fluorescence microscopy (e.g., EGFP-tagged bioreporters) .

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